4-(propane-1-sulfonyl)piperidine hydrochloride
Description
4-(Propane-1-sulfonyl)piperidine hydrochloride is a piperidine derivative featuring a propane sulfonyl group (-SO₂-C₃H₇) at the 4-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₈H₁₆ClNO₂S (calculated molecular weight: 225.74 g/mol). Piperidine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their conformational flexibility and ability to modulate biological targets. The propane sulfonyl group introduces both steric bulk and polarity, influencing solubility, reactivity, and binding affinity.
Properties
CAS No. |
1004527-57-4 |
|---|---|
Molecular Formula |
C8H18ClNO2S |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
4-propylsulfonylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-7-12(10,11)8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H |
InChI Key |
SHQRCWFMJCGPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCNCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propane-1-sulfonyl)piperidine hydrochloride typically involves the reaction of piperidine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group serves as an effective leaving group under basic conditions, enabling nucleophilic substitutions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Sulfonamide Displacement | Amines, alcohols, or thiols in presence of bases (e.g., NaOH, K₂CO₃) | Substituted amines, ethers, or thioethers | |
| Halide Exchange | HCl or HBr in polar aprotic solvents | Corresponding sulfonyl halides |
For example, reaction with primary amines in tetrahydrofuran (THF) yields substituted amines via sulfonate displacement.
Oxidation and Reduction
The sulfonyl group and piperidine ring participate in redox transformations:
| Process | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Sulfonyl Oxidation | H₂O₂ or KMnO₄ in acidic media | Sulfonic acid derivatives | |
| Ring Reduction | LiAlH₄ or NaBH₄ in anhydrous ether | Piperidine ring saturation |
Notably, oxidation with hydrogen peroxide converts the sulfonyl group to a sulfonic acid, enhancing water solubility.
Alkylation and Acylation
The piperidine nitrogen (when deprotonated) undergoes alkylation or acylation:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in THF with NaH | N-alkylated piperidine derivatives | |
| Acylation | Acetyl chloride in pyridine | N-acetylated derivatives |
These reactions are critical for modifying the compound’s pharmacological profile.
Ring-Opening Reactions
Under strong acidic or basic conditions, the piperidine ring can undergo cleavage:
| Conditions | Products | Mechanism | Source |
|---|---|---|---|
| Concentrated HCl (reflux) | Linear amine-sulfonic acid adducts | Acid-catalyzed hydrolysis | |
| NaOH (aqueous, heat) | Open-chain sulfonamide derivatives | Base-mediated ring opening |
Electrophilic Aromatic Substitution
The electron-withdrawing sulfonyl group directs electrophilic attacks to specific positions on the piperidine ring:
| Reaction | Reagents/Conditions | Position Substituted | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to sulfonyl | |
| Sulfonation | SO₃ in H₂SO₄ | Para to sulfonyl |
Stability Under Thermal and Oxidative Stress
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily releasing SO₂ and HCl . Under oxidative conditions (e.g., O₃), the compound degrades to form sulfonic acids and CO₂.
Interaction with Biological Targets
The hydrochloride salt’s protonated amine enhances binding to enzymes and receptors. Studies highlight its role as a protease inhibitor via sulfonyl-oxygen hydrogen bonding. Additionally, it modulates orexin receptors, influencing neuropeptide signaling pathways.
Scientific Research Applications
Drug Development
Piperidine derivatives, including 4-(propane-1-sulfonyl)piperidine hydrochloride, are integral to the synthesis of various pharmaceuticals. They serve as key components in drug design due to their ability to interact with multiple biological targets. This compound is particularly noted for its role in developing medications that target central nervous system disorders, such as anxiety and depression, by modulating neurotransmitter systems .
Anticancer Research
Recent studies have highlighted the potential of piperidine derivatives in anticancer therapies. For instance, compounds structurally related to this compound have shown promising antiproliferative effects against various cancer cell lines. These effects are attributed to mechanisms such as apoptosis induction and inhibition of key cell signaling pathways involved in tumor growth .
Interaction Studies
Research indicates that this compound can interact with several biological targets, making it a candidate for further pharmacological studies. Interaction studies suggest that this compound may influence pathways related to inflammation and cancer progression, thereby presenting opportunities for therapeutic development against inflammatory diseases and malignancies .
Mechanistic Insights
The compound's mechanism of action is under investigation, with preliminary findings suggesting that it may inhibit specific enzymes or receptors involved in disease processes. For example, studies have noted its potential to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair, which could enhance its efficacy as an anticancer agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(propane-1-sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The following table compares 4-(propane-1-sulfonyl)piperidine hydrochloride with key analogs from the literature:
Functional Group Impact on Physicochemical Properties
- Sulfonyl vs. Carbonyl Groups : Sulfonyl derivatives (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine HCl) exhibit higher polarity and acidity compared to carbonyl analogs (e.g., 4-(4-fluorobenzoyl)piperidine HCl) due to the electron-withdrawing nature of -SO₂- .
- Aromatic vs. Aliphatic Substituents : Aromatic sulfonyl groups (e.g., 4-[(4-chlorophenyl)sulfonyl]) increase molecular weight and lipophilicity, whereas aliphatic sulfonyl groups (e.g., propane-1-sulfonyl) improve aqueous solubility .
- Steric Effects : Branched substituents (e.g., 4-[(3-methylbutoxy)methyl]piperidine HCl) introduce steric hindrance, affecting reaction kinetics and conformational flexibility .
Pharmacological Insights
- Piperidine derivatives with sulfonyl groups exhibit improved metabolic stability compared to carbonyl analogs, as seen in preclinical studies of serotonin receptor modulators .
- 4-(4-Fluorobenzoyl)piperidine HCl demonstrates moderate blood-brain barrier penetration, attributed to the balance between lipophilicity and polarity .
Biological Activity
4-(Propane-1-sulfonyl)piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₇H₁₅ClN₁O₂S
- Molecular Weight : 196.72 g/mol
- CAS Number : 1263277-05-9
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds with a piperidine moiety often exhibit antimicrobial properties. The sulfonyl group may enhance the compound's interaction with bacterial targets, potentially leading to effective inhibition of bacterial growth.
- CNS Activity : The piperidine structure is frequently associated with compounds that affect the central nervous system (CNS). Studies suggest that derivatives of piperidine can act as ligands for neurotransmitter receptors, which may modulate synaptic transmission and influence various neurological conditions .
- Anti-inflammatory Effects : Some studies have suggested that similar sulfonyl-containing compounds can exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This could make this compound a candidate for further investigation in inflammatory disease models .
The mechanism of action for this compound is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors in the CNS or on microbial cells, leading to modulation of their activity.
- Enzyme Inhibition : It may inhibit enzymes that play a role in inflammation or microbial metabolism, thereby exerting its biological effects .
Table 1: Summary of Biological Activities
Case Study Example
A notable case study involved the evaluation of piperidine derivatives in animal models of inflammation. The study demonstrated that compounds similar to this compound significantly reduced markers of inflammation and improved clinical outcomes in models of acute pancreatitis. The results suggested that these compounds could be developed into therapeutic agents for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(propane-1-sulfonyl)piperidine hydrochloride, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperidine and propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine). The reaction proceeds in anhydrous solvents like dichloromethane or THF at 0–25°C. Purification involves solvent extraction, followed by recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane). Purity is confirmed by HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the piperidine ring conformation, sulfonyl group integration, and absence of impurities.
- Mass spectrometry (ESI/HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 296.2133) .
- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (HCl-associated N-H) confirm functional groups.
- Elemental analysis : To validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 1–13) at 25°C and 40°C show degradation at extremes (pH <2 or >10). Hydrolysis of the sulfonyl group occurs under acidic conditions, while piperidine ring oxidation is observed in basic media. Store in anhydrous, inert atmospheres at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for higher yields?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for sulfonation reactions. For example, reaction path searches using software like Gaussian or ORCA identify optimal solvent polarity, temperature, and catalyst effects. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 30–50% .
Q. What experimental strategies resolve contradictions in solubility data across studies?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use:
- Dynamic vapor sorption (DVS) : To assess hygroscopicity and hydrate formation.
- X-ray crystallography : To correlate crystal packing with solubility trends.
- HPLC-UV : Detect trace impurities (e.g., unreacted propane-1-sulfonyl chloride) affecting solubility .
Q. How can structural analogs guide the design of biological activity studies?
- Methodological Answer : Compare with 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3), which shows cytotoxicity via sulfonyl group-mediated enzyme inhibition. Test the target compound in enzyme assays (e.g., kinase inhibition) and cell viability models (e.g., MTT assay), using IC₅₀ comparisons to establish structure-activity relationships .
Q. What methodologies assess the compound’s reactivity in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
